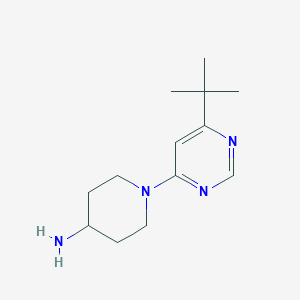
1-(6-tert-ブチルピリミジン-4-イル)ピペリジン-4-アミン
概要
説明
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine is a chemical compound that has recently gained significant attention in the field of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyrimidine ring with a tert-butyl group at the 6th position of the pyrimidine ring. The molecular formula of this compound is C13H22N4, and it has a molecular weight of 234.34 g/mol.
科学的研究の応用
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is investigated for its potential therapeutic properties, including its use as an anticancer, antiviral, and antimicrobial agent .
In the pharmaceutical industry, derivatives of this compound are explored for their potential as drug candidates. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
準備方法
The synthesis of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-tert-butylpyrimidine-4-carbaldehyde with piperidine-4-amine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages such as improved reaction efficiency and scalability. These methods often utilize readily available starting materials and employ optimized reaction conditions to achieve high yields of the target compound .
化学反応の分析
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
作用機序
The mechanism of action of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
類似化合物との比較
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as piperidine derivatives and pyrimidine-based compounds. Some similar compounds include:
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with potential anticancer and anti-inflammatory effects.
Matrine: A pyrimidine-based compound with various pharmacological activities, including anticancer and antiviral properties.
The uniqueness of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-amine lies in its specific structural features, such as the tert-butyl group and the combination of piperidine and pyrimidine rings. These features contribute to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
1-(6-tert-butylpyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-13(2,3)11-8-12(16-9-15-11)17-6-4-10(14)5-7-17/h8-10H,4-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNIBENSIAGYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
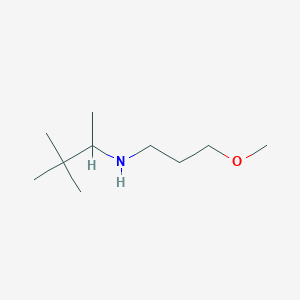
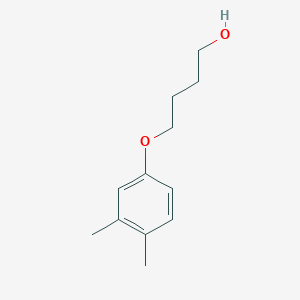
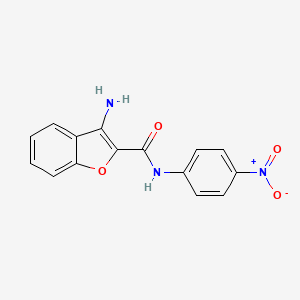
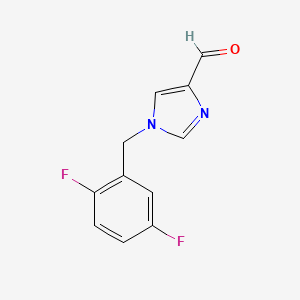
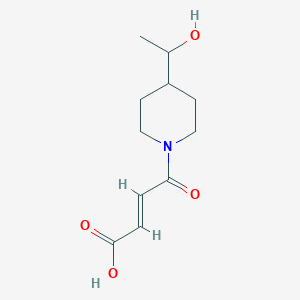
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
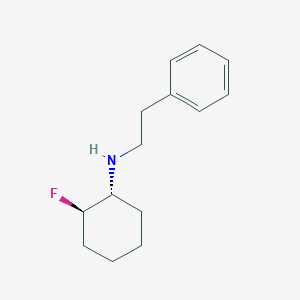
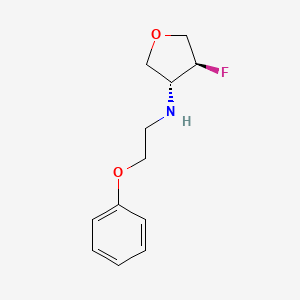
amine](/img/structure/B1531752.png)
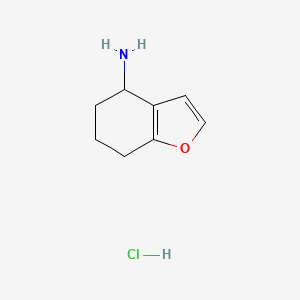
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
